7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one
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Overview
Description
7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one is a chemical compound known for its unique structure and properties It belongs to the class of quinolinone derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one involves the reaction of 3-chloro-N-(3-hydroxyphenyl)propionamide with aluminum trichloride and N,N-dimethylacetamide. The reaction is carried out at 150°C for 5 hours, followed by the addition of ice water and further heating to 90°C. The resulting product is then purified through column chromatography to obtain a high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinolinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various quinolinone and hydroquinolinone derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one involves its interaction with various molecular targets. It is known to act as a weak inhibitor of monoamine oxidase A (MAO-A), with an IC50 value of 183 μM. This inhibition affects the breakdown of neurotransmitters, thereby influencing neurological functions. The compound does not significantly affect monoamine oxidase B (MAO-B) .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
- 2,2,4-Trimethyl-7-hydroxy-1,2-dihydroquinoline
- 7-Hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline
Uniqueness
7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-hydroxy-3,4,8-trimethyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-6-7(2)12(15)13-11-8(3)10(14)5-4-9(6)11/h4-5,14H,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMZZJHQNMPPRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=C1C=CC(=C2C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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